molecular formula C7H5NO B1451603 5-Ethynylpyridin-2-ol CAS No. 1196156-05-4

5-Ethynylpyridin-2-ol

Cat. No. B1451603
M. Wt: 119.12 g/mol
InChI Key: LTZKNJCKOOCPBG-UHFFFAOYSA-N
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Description

5-Ethynylpyridin-2-ol, also known as 5-EPOL, is an organic compound that has been studied extensively in recent years due to its potential applications in various scientific fields. 5-EPOL is a derivative of pyridine, a heterocyclic aromatic organic compound that is found in many natural products. 5-EPOL has a wide range of applications in organic synthesis, as well as in the development of new drugs and materials.

Scientific Research Applications

Multi-Stimuli-Responsive Materials

A study by Chan, Leung, and Yam (2019) explored the synthesis of luminescent oligo(ethynylpyridine)-containing alkynylplatinum(II) polypyridine foldamers. These foldamers exhibit reversible folding/unfolding behaviors in response to various external stimuli, such as solvent compositions, temperatures, and the addition of acids/bases. This behavior is attributed to the incorporation of acid-sensitive oligo(ethynylpyridine) derivatives and the critical role of intramolecular Pt···Pt interactions in maintaining the folded state conformation. This research highlights the potential of metallofoldamers in creating multi-stimuli-responsive materials for material science applications (Chan, Leung, & Yam, 2019).

Organometallic Networks

Zhang et al. (2010) utilized 4-ethynylpyridine and 5-ethynylpyrimidine as ligands to synthesize novel silver–ethynide complexes. These complexes form linear silver chains through silver–ethynide and argentophilic interactions, which are further connected to afford 2D grids and rigid 3D coordination networks. This study demonstrates the role of organic ligand coordination modes in controlling the structures of organometallic networks based on silver–ethynide complexes, with implications for the design of advanced materials (Zhang et al., 2010).

Molecular Electronics

Derosa, Guda, and Seminario (2003) investigated a molecule that exhibits charge-induced conformational switching and rectifying behavior, which can be used as a memory device or a nano-actuator. This application is based on the molecule's ability to control the rotation of a ring by charging with a bias voltage, showcasing the potential of ethynylpyridine derivatives in molecular electronics (Derosa, Guda, & Seminario, 2003).

Synthesis of N-oxides of Pyridylacetylenic Amines

Ikramov et al. (2021) focused on synthesizing N-oxides of pyridylacetylenic amines based on 2-methyl-5-ethynylpyridine, exploring the reactions with various amines. This research contributes to the understanding of the chemical reactions and potential applications of ethynylpyridine derivatives in synthesizing complex organic compounds (Ikramov et al., 2021).

Chiral Helices and Material Science

Abe, Murayama, Kayamori, and Inouye (2008) prepared a series of glycoside-linked oligomeric ethynylpyridine compounds to study intramolecular chiral induction. Their findings revealed that the primary structure of these oligomers strongly influences the formation of higher-order, chiral helices. This research has implications for designing molecules with encoded higher-order structures for applications in material science (Abe et al., 2008).

properties

IUPAC Name

5-ethynyl-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NO/c1-2-6-3-4-7(9)8-5-6/h1,3-5H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTZKNJCKOOCPBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CNC(=O)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30670316
Record name 5-Ethynylpyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30670316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

119.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Ethynylpyridin-2-ol

CAS RN

1196156-05-4
Record name 5-Ethynylpyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30670316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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